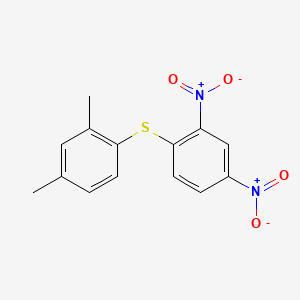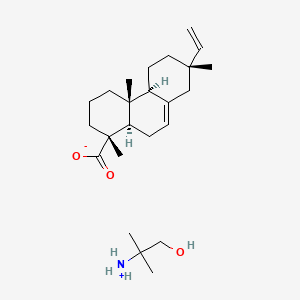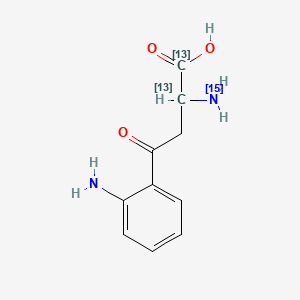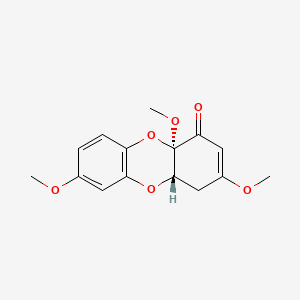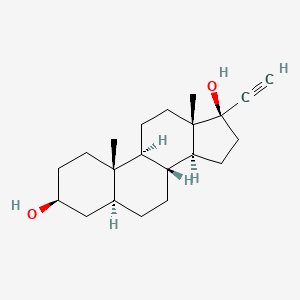
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt (unlabelled)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt is a chemical compound known for its role as a metabolite. It is also referred to as S-(3-Hydroxypropyl)mercapturic Acid. This compound is often used in research settings, particularly in the study of metabolic pathways and biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt typically involves the reaction of N-Acetyl-L-cysteine with 3-chloropropanol under basic conditions to form the intermediate N-Acetyl-S-(3-chloropropyl)-L-cysteine. This intermediate is then reacted with dicyclohexylamine to yield the final product .
Industrial Production Methods
it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimization for scale and yield .
化学反应分析
Types of Reactions
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could yield a variety of functionalized derivatives .
科学研究应用
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways.
Biology: Employed in the study of biochemical reactions and metabolic processes.
Medicine: Investigated for its potential role in detoxification pathways and as a biomarker for exposure to certain chemicals.
Industry: Utilized in the development of analytical methods for the detection and quantification of metabolites
作用机制
The mechanism of action of N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt involves its role as a metabolite in detoxification pathways. It is formed through the conjugation of 3-hydroxypropyl groups with N-Acetyl-L-cysteine, which is then excreted from the body. This process helps in the detoxification of harmful substances and their removal from the body .
相似化合物的比较
Similar Compounds
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine: Another metabolite involved in detoxification pathways.
N-Acetyl-S-(2-hydroxypropyl)-L-cysteine: Similar in structure but with a different alkyl group.
N-Acetyl-S-(4-hydroxybutyl)-L-cysteine: Contains a longer alkyl chain compared to N-Acetyl-S-(3-hydroxypropyl)-L-cysteine
Uniqueness
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt is unique due to its specific structure, which allows it to participate in distinct biochemical reactions and pathways. Its role as a metabolite in detoxification processes makes it particularly valuable in research focused on understanding and mitigating the effects of toxic substances .
属性
分子式 |
C20H38N2O4S |
|---|---|
分子量 |
402.6 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-(3-hydroxypropylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C8H15NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(11)9-7(8(12)13)5-14-4-2-3-10/h11-13H,1-10H2;7,10H,2-5H2,1H3,(H,9,11)(H,12,13)/t;7-/m.0/s1 |
InChI 键 |
IAJLPGZWRSPJLM-ZLTKDMPESA-N |
手性 SMILES |
CC(=O)N[C@@H](CSCCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
规范 SMILES |
CC(=O)NC(CSCCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexamethoxy-5,10,15,20,25,30-hexakis(methoxymethyl)-33,35,37,39,41-pentakis[(2,2,2-trifluoroacetyl)oxy]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-31-yl] 2,2,2-trifluoroacetate](/img/structure/B13442054.png)
![(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid](/img/structure/B13442056.png)

![5-(4-Hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxopentanamide](/img/structure/B13442077.png)
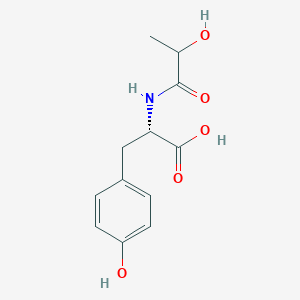
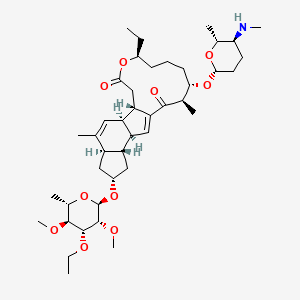

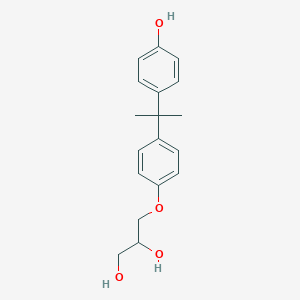
![4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib](/img/structure/B13442107.png)
